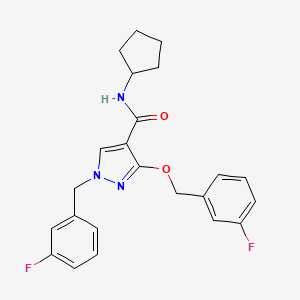
N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23F2N3O2 and its molecular weight is 411.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into its synthesis, biological evaluations, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps, typically starting from readily available pyrazole derivatives. The process may include the introduction of the cyclopentyl group and fluorinated benzyl moieties through various coupling reactions. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds have been synthesized using methods such as:
- Nucleophilic substitution for introducing the cyclopentyl group.
- Coupling reactions to attach the fluorobenzyl groups.
Antiproliferative Effects
Research has indicated that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives found that certain compounds inhibited the growth of prostate cancer cell lines (LNCaP and PC-3) effectively. The compound with the strongest activity showed an IC50 value of 18 µM against LNCaP cells and a PSA downregulation rate of 46% .
This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Anti-inflammatory Properties
In addition to its antiproliferative effects, compounds within this class have shown promise in modulating inflammatory pathways. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models . This indicates that this compound may also contribute to anti-inflammatory responses, potentially aiding in the treatment of inflammatory diseases.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Cell Line/Model | IC50 Value | Reference |
|---|---|---|---|---|
| This compound | Antiproliferative | LNCaP (Prostate Cancer) | TBD | |
| Similar Pyrazole Derivative | Anti-inflammatory | Mouse Model | TBD |
Discussion
The biological activity of this compound suggests it could be a valuable candidate for further development in oncology and inflammatory disease treatment. Its structural features, particularly the presence of fluorinated groups and the pyrazole core, are likely responsible for its bioactivity.
Future studies should focus on:
- In vivo evaluations to confirm efficacy and safety profiles.
- Mechanistic studies to elucidate pathways affected by this compound.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
Propriétés
IUPAC Name |
N-cyclopentyl-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-7-3-5-16(11-18)13-28-14-21(22(29)26-20-9-1-2-10-20)23(27-28)30-15-17-6-4-8-19(25)12-17/h3-8,11-12,14,20H,1-2,9-10,13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJKAWBBBHUBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














